molecular formula C8H3ClF4N2O B12848984 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole

2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12848984
M. Wt: 254.57 g/mol
InChI Key: BDNPTKYJRHOESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with chloro, fluoro, and trifluoromethoxy groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable benzimidazole precursor.

    Halogenation: The precursor undergoes halogenation to introduce the chloro and fluoro substituents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The chloro, fluoro, and trifluoromethoxy groups contribute to its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-4-methoxy-1H-1,3-benzimidazole
  • 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole
  • 2-Chloro-6-fluoro-4-(difluoromethoxy)-1H-1,3-benzimidazole

Uniqueness

Compared to similar compounds, 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole stands out due to the presence of the trifluoromethoxy group

Properties

Molecular Formula

C8H3ClF4N2O

Molecular Weight

254.57 g/mol

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

BDNPTKYJRHOESK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)OC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.